molecular formula C14H17F3N2S B5843197 N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide

N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide

Cat. No. B5843197
M. Wt: 302.36 g/mol
InChI Key: ICCIBPWTQSXQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TFPAA and has a molecular formula of C14H15F3N2S.

Mechanism of Action

TFPAA binds to the inner vestibule of the voltage-gated sodium channel and stabilizes the channel in its open state. This results in an increased flow of sodium ions into the cell, which can lead to depolarization and the generation of an action potential.
Biochemical and Physiological Effects:
TFPAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the frequency of action potentials in neurons, which can lead to increased neurotransmitter release and enhanced synaptic transmission. TFPAA has also been found to have analgesic effects, possibly due to its ability to block voltage-gated sodium channels in sensory neurons.

Advantages and Limitations for Lab Experiments

TFPAA is a useful tool for studying voltage-gated sodium channels and their role in various physiological processes. It has a high affinity for these channels and can be used to selectively block their activity. However, TFPAA is a relatively new compound and its effects on other ion channels and physiological processes are not well understood. Additionally, TFPAA is a toxic compound and must be handled with care in the laboratory.

Future Directions

There are a number of future directions for research on TFPAA. One area of interest is the development of more selective compounds that can target specific subtypes of voltage-gated sodium channels. Another area of interest is the study of TFPAA's effects on other ion channels and physiological processes. Finally, TFPAA may have potential applications in the development of new analgesic drugs.

Synthesis Methods

The synthesis of TFPAA involves the reaction of 3-(trifluoromethyl)aniline with 1-bromoazepane in the presence of a thiol compound such as thiourea. The reaction is carried out under controlled conditions to ensure the purity of the final product.

Scientific Research Applications

TFPAA has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of ion channels and their role in various physiological processes. TFPAA is particularly useful in the study of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]azepane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2S/c15-14(16,17)11-6-5-7-12(10-11)18-13(20)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCIBPWTQSXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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